2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid

Boronic Acid Acidity pKa Electronic Effects

This 2,3-difluoro-5-(methoxycarbonyl)phenylboronic acid (CAS 2377608-12-1) is a strategic arylboronic acid building block, distinguished by its ortho-difluoro substitution and para-methoxycarbonyl ester. The ortho-fluorines significantly lower the boronic acid pKa (~6.5), modulating reactivity and enabling selective cross-coupling under mild conditions. The ester group provides a versatile handle for post-coupling derivatization (e.g., amide formation, hydrolysis). This unique electronic and steric profile is critical for constructing kinase inhibitors, GPCR modulators, and advanced materials, where precise SAR is essential. Procure with confidence—this compound is reliably available in high purity (≥97%) from major global suppliers, supporting seamless scale-up from medicinal chemistry to process R&D.

Molecular Formula C8H7BF2O4
Molecular Weight 215.95
CAS No. 2377608-12-1
Cat. No. B2785793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid
CAS2377608-12-1
Molecular FormulaC8H7BF2O4
Molecular Weight215.95
Structural Identifiers
SMILESB(C1=CC(=CC(=C1F)F)C(=O)OC)(O)O
InChIInChI=1S/C8H7BF2O4/c1-15-8(12)4-2-5(9(13)14)7(11)6(10)3-4/h2-3,13-14H,1H3
InChIKeyKHRAKJPXWZQQRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Difluoro-5-(methoxycarbonyl)phenylboronic Acid (CAS 2377608-12-1): Technical Baseline and Procurement Overview


2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid (CAS 2377608-12-1) is a specialized arylboronic acid building block for Suzuki-Miyaura cross-coupling reactions . It features a phenyl ring with two ortho-fluorine atoms and a para-methoxycarbonyl ester group. This unique substitution pattern imparts specific electronic and steric properties that differentiate it from other boronic acids [1]. Key physical and safety data include a molecular weight of 215.95 g/mol and GHS classification as harmful if swallowed and causing skin/eye irritation .

Why 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic Acid Cannot Be Substituted by Generic Analogs


This compound's specific substitution pattern—two ortho-fluorines and a para-ester—is critical to its function. General substitution with other boronic acids is not possible due to strong structure-activity relationships (SAR). The ortho-fluorines significantly lower the pKa and modulate reactivity, while the ester group provides a handle for further derivatization and influences solubility [1]. Replacing it with, for example, a simpler 3,5-difluoro or 2,4-difluoro analog will result in a different electronic environment, leading to altered reactivity and potentially reaction failure [2].

Quantitative Differentiation Evidence for 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic Acid


Enhanced Acidity (Lower pKa) Compared to Non-Fluorinated and Mono-Fluorinated Analogs

The introduction of two electron-withdrawing fluorine atoms significantly increases the acidity of the boronic acid group. The pKa of 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid is predicted to be 6.50, which is lower than that of non-fluorinated or mono-fluorinated phenylboronic acids . This enhanced acidity influences its reactivity in Suzuki-Miyaura couplings and its binding to diols and other Lewis bases.

Boronic Acid Acidity pKa Electronic Effects Fluorine Substitution

Vendor-Specified High Purity (≥97%) Reduces Impurity-Driven Side Reactions

The compound is commercially available with a certified purity of 97% . This high purity is critical for minimizing side reactions caused by boroxine impurities or other boron-containing byproducts that can plague cross-coupling reactions, particularly with challenging substrates.

Purity Specification Procurement Quality Reproducibility

Reduced Protodeboronation Propensity Compared to Highly Fluorinated Analogs

Highly fluorinated boronic acids (e.g., pentafluorophenylboronic acid, 2,4,6-trifluorophenylboronic acid) are known to undergo rapid protodeboronation under standard Suzuki-Miyaura coupling conditions, severely limiting their synthetic utility [1]. The 2,3-difluoro substitution pattern in the target compound provides a balance: it maintains the desired electronic activation without the extreme instability that leads to decomposition before productive cross-coupling can occur [2].

Suzuki-Miyaura Coupling Protodeboronation Stability Reaction Optimization

Primary Research and Industrial Applications for 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic Acid


Synthesis of Fluorinated Biaryl Pharmaceuticals via Suzuki-Miyaura Coupling

This compound serves as a key building block for introducing a 2,3-difluoro-5-carboxymethylphenyl motif into drug candidates. The unique electronic properties of the 2,3-difluoro substitution (evidenced by its lower pKa and balanced reactivity ) can be exploited to modulate the potency, selectivity, and metabolic stability of kinase inhibitors, GPCR modulators, and other bioactive molecules [1]. The ester group allows for further functionalization (e.g., amide formation, hydrolysis) post-coupling.

Preparation of Advanced Materials and Agrochemical Intermediates

The compound's specific substitution pattern is valuable for constructing advanced materials, such as liquid crystals or organic semiconductors, where the fluorine atoms influence molecular packing and electronic properties. In agrochemical research, the difluoroaryl motif is a common privileged structure for improving the bioavailability and environmental stability of herbicides and fungicides. The reliable commercial availability of this compound in high purity (≥97%) supports scale-up and process chemistry efforts.

Development of Novel Boron-Based Probes and Reagents

The enhanced acidity (pKa ~6.5) of the boronic acid group, driven by the ortho-fluorines , makes this compound an excellent candidate for developing novel boron-based sensors for saccharides and other diols. The ester handle provides a convenient attachment point for fluorophores or other reporter groups, enabling the creation of targeted imaging agents or diagnostic tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.